molecular formula C9H16O3S B2915114 {Spiro[3.3]heptan-2-yl}methyl methanesulfonate CAS No. 2089257-03-2

{Spiro[3.3]heptan-2-yl}methyl methanesulfonate

Cat. No.: B2915114
CAS No.: 2089257-03-2
M. Wt: 204.28
InChI Key: RCHYGUROGDCUDI-UHFFFAOYSA-N
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Description

{Spiro[33]heptan-2-yl}methyl methanesulfonate is an organic compound with the molecular formula C9H16O3S It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Spiro[3.3]heptan-2-yl}methyl methanesulfonate typically involves the reaction of spiro[3.3]heptane-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Spiro[3.3]heptane-2-methanol+Methanesulfonyl chlorideSpiro[3.3]heptan-2-ylmethylmethanesulfonate+HCl\text{Spiro[3.3]heptane-2-methanol} + \text{Methanesulfonyl chloride} \rightarrow \textthis compound + \text{HCl} Spiro[3.3]heptane-2-methanol+Methanesulfonyl chloride→Spiro[3.3]heptan-2-ylmethylmethanesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis method, with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

{Spiro[3.3]heptan-2-yl}methyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form spiro[3.3]heptane-2-methanol.

    Oxidation: Oxidative conditions can lead to the formation of spiro[3.3]heptane-2-carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used. For example, with hydroxide ions, the product would be spiro[3.3]heptane-2-methanol.

    Reduction: The major product is spiro[3.3]heptane-2-methanol.

    Oxidation: The major products are spiro[3.3]heptane-2-carboxylic acid derivatives.

Scientific Research Applications

{Spiro[3.3]heptan-2-yl}methyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of {Spiro[3.3]heptan-2-yl}methyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile. The spirocyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[3.3]heptane-2-methanol
  • Spiro[3.3]heptane-2-carboxylic acid
  • Spiro[3.3]heptane-2-amine

Uniqueness

{Spiro[3.3]heptan-2-yl}methyl methanesulfonate is unique due to its methanesulfonate group, which makes it a versatile intermediate for further chemical transformations. Its spirocyclic structure also provides distinct steric and electronic properties compared to linear or other cyclic compounds.

Properties

IUPAC Name

spiro[3.3]heptan-2-ylmethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3S/c1-13(10,11)12-7-8-5-9(6-8)3-2-4-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHYGUROGDCUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CC2(C1)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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